7-O-Isopropyl fangchinoline
Description
Structure
3D Structure
Properties
CAS No. |
125247-70-3 |
|---|---|
Molecular Formula |
C40H46N2O6 |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-21-propan-2-yloxy-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C40H46N2O6/c1-24(2)46-39-37(45-7)22-28-15-17-42(4)32-19-26-10-13-33(43-5)35(20-26)47-29-11-8-25(9-12-29)18-31-30-23-36(48-40(39)38(28)32)34(44-6)21-27(30)14-16-41(31)3/h8-13,20-24,31-32H,14-19H2,1-7H3/t31-,32-/m0/s1 |
InChI Key |
BWAFJYRTDWVKOE-ACHIHNKUSA-N |
SMILES |
CC(C)OC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
Isomeric SMILES |
CC(C)OC1=C(C=C2CCN([C@@H]3C2=C1OC4=C(C=C5CCN([C@H](C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
Canonical SMILES |
CC(C)OC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
Synonyms |
7-O-isopropyl fangchinoline |
Origin of Product |
United States |
Isolation and Biosynthesis of Fangchinoline Precursors
Botanical Sources of Fangchinoline (B191232)
Fangchinoline is a naturally occurring alkaloid isolated primarily from the root of plants in the Menispermaceae family. researchgate.netresearchgate.net
The principal botanical source of fangchinoline is Stephania tetrandra, a herbaceous perennial vine native to China and Taiwan. medchemexpress.com The root of this plant, known as "Fen Fang Ji," is rich in a variety of isoquinoline (B145761) alkaloids. thieme-connect.com The concentration of these alkaloids varies within the plant, with the roots containing significantly higher levels than the leaves. thieme-connect.comthieme-connect.com Studies have shown the average content of fangchinoline in the root to be approximately 6.06 mg/g. thieme-connect.com Other species of the Menispermaceae family, such as Cyclea peltata, have also been identified as sources of fangchinoline. researchgate.net
Table 1: Botanical Sources and Alkaloid Content
| Plant Species | Family | Primary Alkaloid(s) | Part(s) Used |
|---|---|---|---|
| Stephania tetrandra | Menispermaceae | Fangchinoline, Tetrandrine (B1684364) | Root |
In Traditional Chinese Medicine (TCM), the root of Stephania tetrandra is referred to as "Fen Fang Ji" (粉防己). It has been used for centuries to treat conditions such as rheumatism, arthralgia (joint pain), and edema. researchgate.net The therapeutic effects are attributed to the active chemical constituents, primarily the bisbenzylisoquinoline alkaloids. Fangchinoline and the structurally similar alkaloid tetrandrine are considered the major active compounds responsible for the plant's pharmacological properties. researchgate.netnih.gov
Biosynthetic Pathways of Bisbenzylisoquinoline Alkaloids Relevant to Fangchinoline
The biosynthesis of fangchinoline is a complex process involving multiple enzymatic steps, characteristic of the broader benzylisoquinoline alkaloid (BIA) pathway. This pathway is responsible for producing a wide array of pharmacologically important compounds in plants.
The journey to fangchinoline begins with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). maxapress.com
The core of the BIA pathway involves the following key steps:
Condensation: The first committed step is the condensation of dopamine and 4-HPAA, catalyzed by the enzyme norcoclaurine synthase (NCS) , to form (S)-norcoclaurine. kspbtjpb.orgoup.com
Methylation & Hydroxylation: (S)-norcoclaurine then undergoes a series of modifications. It is first methylated at the 6-hydroxyl position by norcoclaurine 6-O-methyltransferase (6OMT) to yield coclaurine. A subsequent N-methylation by coclaurine N-methyltransferase (CNMT) produces (S)-N-methylcoclaurine. researchgate.netnih.gov (S)-N-methylcoclaurine is a critical branch-point intermediate in the biosynthesis of numerous BIAs, including fangchinoline. nih.govnih.gov
Oxidative Coupling: The defining step in the formation of bisbenzylisoquinoline alkaloids is the oxidative coupling of two (S)-N-methylcoclaurine molecules. This complex reaction is catalyzed by specific cytochrome P450 enzymes. Research indicates that enzymes from the CYP80 family , specifically CYP80A1 (berbamunine synthase) , are responsible for this intermolecular C-O phenol (B47542) coupling, which links the two benzylisoquinoline units together to form the characteristic bisbenzylisoquinoline scaffold of fangchinoline. thieme-connect.comoup.comthieme-connect.com
Table 2: Key Enzymes in the Biosynthesis of Fangchinoline Precursors
| Enzyme | Abbreviation | Function | Precursor | Product |
|---|---|---|---|---|
| Norcoclaurine synthase | NCS | Condensation | Dopamine + 4-HPAA | (S)-Norcoclaurine |
| Norcoclaurine 6-O-methyltransferase | 6OMT | O-methylation | (S)-Norcoclaurine | Coclaurine |
| Coclaurine N-methyltransferase | CNMT | N-methylation | Coclaurine | (S)-N-methylcoclaurine |
Fangchinoline shares a close structural and metabolic relationship with tetrandrine, another major alkaloid in Stephania tetrandra. Their molecular structures are nearly identical, with the only difference being the functional group at the C7 position. researchgate.net Fangchinoline possesses a hydroxyl (-OH) group, whereas tetrandrine has a methoxy (B1213986) (-OCH3) group at this position. researchgate.net
This structural similarity strongly suggests a direct biosynthetic link. It is hypothesized that fangchinoline is a direct precursor to tetrandrine. frontiersin.org This conversion would involve the O-methylation of the hydroxyl group on fangchinoline, a reaction likely catalyzed by an O-methyltransferase (OMT) enzyme. frontiersin.org Transcriptome analysis of S. tetrandra has identified several candidate OMT genes that may be responsible for this final step in tetrandrine biosynthesis. frontiersin.org Both compounds accumulate predominantly in the root of the plant, further supporting their interconnected metabolic pathways. thieme-connect.com
Chemical Synthesis and Derivatization Strategies for 7 O Isopropyl Fangchinoline
General Synthetic Approaches to Fangchinoline (B191232) Analogues
The generation of fangchinoline analogues often starts with the naturally occurring parent compound, which is then subjected to various chemical modifications. mdpi.comnih.gov These modifications aim to explore the structure-activity relationships of this class of compounds. jlu.edu.cn
Design Principles for Novel Derivatives
The primary design principle for creating new fangchinoline derivatives often involves the modification of its functional groups to alter its physicochemical and biological properties. A common strategy is the derivatization of the 7-phenolic hydroxyl group to produce ether or acyl-protected analogues. mdpi.comnih.gov This approach is based on the observation that the free hydroxyl group at the C7 position provides a convenient point for structural modifications. mdpi.com The introduction of different substituents at this position can influence the molecule's interaction with biological targets. mdpi.com
Another design strategy involves introducing substituents, such as halogens or nitro groups, onto the aromatic rings of the bisbenzylisoquinoline scaffold. mdpi.comresearchgate.net These modifications can significantly impact the electronic properties and steric hindrance of the molecule, potentially leading to altered biological activity. mdpi.com The synthesis of these "second stage" analogues typically follows the initial protection or derivatization of the 7-hydroxyl group. mdpi.com
Synthetic Transformations for Alkylation of Hydroxyl Groups
Alkylation of the phenolic hydroxyl groups is a fundamental transformation in the synthesis of fangchinoline derivatives. This reaction is typically achieved by treating fangchinoline with an appropriate alkyl halide in the presence of a base. mdpi.com Sodium hydride is a commonly used base for this purpose, facilitating the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide intermediate. researchgate.netmdpi.com The reaction is generally carried out in an aprotic polar solvent like dimethylformamide (DMF). mdpi.com This method has been successfully employed to introduce a variety of alkyl groups at the 7-O-position of fangchinoline. mdpi.com
Specific Methods for 7-O-Alkylation and Isopropylation
The introduction of an isopropyl group at the 7-O-position of fangchinoline requires specific reagents and reaction conditions to ensure the desired outcome.
Chemical Reactions and Conditions for Isopropyl Group Introduction at the 7-O Position
The synthesis of 7-O-isopropyl fangchinoline would follow the general principle of Williamson ether synthesis. This involves the reaction of fangchinoline with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a strong base.
Table 1: General Conditions for 7-O-Alkylation of Fangchinoline
| Parameter | Condition | Reference |
| Substrate | Fangchinoline | mdpi.com |
| Alkylating Agent | Alkyl halide (e.g., Isopropyl bromide) | mdpi.com |
| Base | Sodium hydride (NaH) | researchgate.netmdpi.com |
| Solvent | Dimethylformamide (DMF) | mdpi.com |
| Temperature | Room temperature | researchgate.net |
The reaction proceeds by the deprotonation of the 7-hydroxyl group by sodium hydride to form the corresponding sodium alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of the isopropyl halide in an SN2 reaction, displacing the halide and forming the 7-O-isopropyl ether linkage.
Strategies for Regioselective Functionalization
A key challenge in the synthesis of fangchinoline derivatives is achieving regioselectivity, particularly when multiple reactive sites are present. Fangchinoline possesses two phenolic hydroxyl groups, but the 7-OH group is generally more reactive and accessible for alkylation compared to the other hydroxyl group. mdpi.com This inherent difference in reactivity often allows for selective functionalization at the 7-position under controlled reaction conditions.
To ensure regioselective alkylation at the 7-O position, the reaction conditions, such as the choice of base, solvent, and temperature, must be carefully controlled. The use of a stoichiometric amount of the base can help to selectively deprotonate the more acidic 7-hydroxyl group. Furthermore, the steric hindrance around the other hydroxyl group can also contribute to the preferential reaction at the 7-position.
Analytical Methodologies for Compound Identification and Purity Assessment (General)
Following the synthesis of this compound and other derivatives, a suite of analytical techniques is employed to confirm the structure of the newly formed compound and to assess its purity.
Table 2: Common Analytical Techniques for Fangchinoline Derivatives
| Analytical Method | Purpose | Reference |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and preliminary purity assessment. | mdpi.com |
| Column Chromatography | Purification of the synthesized compound. | mdpi.commdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | Structural elucidation and confirmation of the desired chemical structure. | mdpi.compsu.edu |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and final purity assessment. | researchgate.netnricm.edu.tw |
Thin-layer chromatography (TLC) on silica (B1680970) gel plates is a rapid and convenient method for monitoring the progress of the reaction and getting a preliminary indication of the product's purity. mdpi.com For purification, column chromatography using silica gel is a standard procedure, with the eluent system optimized to effectively separate the desired product from unreacted starting materials and byproducts. mdpi.commdpi.com
The definitive identification of the synthesized compound is achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of its structure. mdpi.com Mass spectrometry (MS) is used to determine the molecular weight of the compound, further confirming its identity. researchgate.net Finally, High-Performance Liquid Chromatography (HPLC) is often employed to determine the final purity of the compound with high accuracy. researchgate.netnricm.edu.tw
Advanced Pharmacological Studies and Molecular Mechanisms of Action in Vitro and Preclinical Models
Antineoplastic Activity and Cellular Effects
Inhibition of Cancer Cell Migration and Invasion:No data available.
Regulation of Matrix Metalloproteinases (MMPs) Expression
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). synabs.bescielo.edu.uy This enzymatic activity is fundamental in physiological processes like tissue remodeling, cell migration, and angiogenesis. synabs.be However, dysregulation of MMPs is a hallmark of cancer progression, facilitating tumor invasion and metastasis through the breakdown of the ECM and basement membranes. scielo.edu.uymdpi.com
Notably, MMP-2 and MMP-9 are frequently associated with tumor aggressiveness. scielo.edu.uy Research has shown that fangchinoline (B191232), a closely related compound to 7-O-Isopropyl fangchinoline, can suppress the migratory and invasive capabilities of cancer cells by downregulating the expression of both MMP-2 and MMP-9. nih.govmdpi.com This inhibitory effect on MMPs is often linked to the modulation of upstream signaling pathways. For instance, the inhibition of the FAK/paxillin pathway by fangchinoline leads to a reduction in MMP-2 and MMP-9 expression in A549 lung cancer cells. mdpi.com Similarly, the suppression of the PI3K/Akt signaling pathway by fangchinoline also results in decreased levels of these MMPs. nih.gov
Table 1: Effect of Fangchinoline on MMP Expression in Cancer Cells
| Cell Line | Pathway Modulated | Effect on MMPs | Reference |
|---|---|---|---|
| SGC7901 (Gastric Cancer) | PI3K/Akt | Downregulation of MMP-9 and MMP-2 | nih.gov |
| A549 (Lung Cancer) | FAK/paxillin | Reduction in MMP-9 and MMP-2 expression | mdpi.com |
Modulation of Key Oncogenic Signaling Cascades
The anticancer effects of this compound and its parent compound, fangchinoline, are largely attributed to their ability to interfere with critical signaling pathways that drive tumor growth and survival.
Focal Adhesion Kinase (FAK) Pathway Modulation
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, and migration. mdpi.comnih.gov Overexpression and hyperactivation of FAK are observed in numerous cancer types. mdpi.com Fangchinoline has been identified as a kinase inhibitor that targets FAK. nih.govchemsrc.com
In melanoma cells (A375 and A875), fangchinoline has been shown to inhibit proliferation and metastasis by significantly reducing the phosphorylation of FAK. nih.gov Similarly, in A549 lung cancer cells, which highly express FAK, fangchinoline effectively suppresses proliferation and invasion by inhibiting the phosphorylation of FAK at Tyr397. nih.gov This inhibition consequently affects downstream signaling pathways, including the FAK/paxillin/MMP-2/MMP-9, FAK-Akt, and FAK-MEK-ERK1/2 pathways. mdpi.comnih.gov
PI3K/Akt/mTOR Pathway Inhibition
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. nih.govmdpi.com Fangchinoline has demonstrated the ability to inhibit this pathway, contributing to its anti-tumor activities.
In gastric cancer cells (SGC7901), fangchinoline was found to directly target and inhibit PI3K, leading to the suppression of the downstream Akt/MMP2/MMP9, Akt/Bad, and Akt/Gsk3β/CDK2 pathways. nih.gov This inhibition of the PI3K/Akt pathway was associated with reduced cell proliferation, migration, and invasion. nih.gov Furthermore, in neoplastic B-lymphoid cells, fangchinoline inhibited proliferation and induced apoptosis by altering Akt/mTOR signaling. benthamscience.com
Other Relevant Kinase and Transcription Factor Networks (e.g., MEK-ERK1/2, NF-κB)
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, specifically the MEK-ERK1/2 cascade, is another critical signaling route involved in cell proliferation and survival. nih.gov Fangchinoline has been observed to inhibit the phosphorylation of MEK and ERK1/2 in a dose-dependent manner in lung cancer cells, without affecting the total protein levels. mdpi.com This suggests that the FAK-MEK-ERK1/2 pathway is a target of fangchinoline's action. nih.gov
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. frontiersin.org Studies have shown that fangchinoline can inhibit the RANKL-induced activation of NF-κB. uwa.edu.au This inhibition contributes to its anti-inflammatory and anti-osteoclastogenic effects, which are also relevant in the context of cancer, where inflammation is a critical component of the tumor microenvironment. uwa.edu.au
Overcoming Multidrug Resistance in Cancer Cells
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. frontiersin.org One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein. frontiersin.orgnih.gov
Interaction with Drug Efflux Pumps (e.g., P-glycoprotein Function Modulation)
P-glycoprotein (P-gp), a member of the ABC transporter family, functions as a drug efflux pump, actively removing chemotherapeutic agents from cancer cells and reducing their intracellular concentration. nih.govglobalresearchonline.net Several bisbenzylisoquinoline alkaloids, including fangchinoline, have been reported to modulate P-gp function and reverse drug resistance. researchgate.net
A structure-activity relationship study comparing several bisbenzylisoquinoline alkaloids revealed that fangchinoline exhibits a strong P-gp inhibitory effect. researchgate.net The study highlighted that the 18-membered ring and the stereo-configuration of the bisbenzylisoquinoline structure are crucial for this inhibitory activity. researchgate.net By inhibiting P-gp, fangchinoline can potentially restore the sensitivity of resistant cancer cells to chemotherapeutic drugs.
Table 2: Summary of Fangchinoline's Molecular Targets and Effects
| Molecular Target/Pathway | Cancer Type/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| FAK Phosphorylation | Melanoma (A375, A875), Lung (A549) | Inhibition of proliferation and metastasis | nih.govnih.gov |
| PI3K/Akt/mTOR | Gastric (SGC7901), Neoplastic B-lymphoid | Inhibition of proliferation, migration, and invasion; Apoptosis induction | nih.govbenthamscience.com |
| MEK-ERK1/2 | Lung (A549) | Inhibition of phosphorylation | mdpi.comnih.gov |
| NF-κB | Osteoclast precursors | Inhibition of activation | uwa.edu.au |
| P-glycoprotein | Daunorubicin-resistant leukemia (MOLT-4) | Inhibition of drug efflux pump | researchgate.net |
Modulation of DNA Repair Pathways (e.g., Homologous Recombination via FUBP2)
Recent research has identified fangchinoline as a modulator of critical DNA repair mechanisms, specifically the homologous recombination (HR) pathway. Homologous recombination is a high-fidelity repair process for DNA double-strand breaks (DSBs), which, if left unrepaired, can lead to genomic instability and cell death.
In studies focusing on conjunctival melanoma, fangchinoline was found to directly bind to the far upstream element binding protein 2 (FUBP2). spandidos-publications.com FUBP2 is a nucleic acid-binding protein that plays a significant role in DNA repair and damage response. spandidos-publications.com The interaction between fangchinoline and FUBP2 leads to a significant downstream effect on the HR pathway. Specifically, this binding event suppresses the expression of key HR factors, including BRCA1 and RAD51. spandidos-publications.com FUBP2 knockdown experiments have confirmed that silencing this protein significantly reduces the mRNA and protein levels of both BRCA1 and RAD51, indicating that FUBP2 is an upstream regulator of these critical HR components. spandidos-publications.com Consequently, by binding to FUBP2, fangchinoline effectively inhibits HR-directed DNA repair, leading to an accumulation of DNA damage within cancer cells. spandidos-publications.com This mechanism also enhances the efficacy of DNA-damaging chemotherapeutic agents like cisplatin. spandidos-publications.com
Table 1: Effect of Fangchinoline on Homologous Recombination Pathway Proteins
| Target Protein | Effect of Fangchinoline Treatment | Cellular Outcome |
|---|---|---|
| FUBP2 | Direct Binding | Inhibition of FUBP2 activity |
| c-Myc | Downregulation (mRNA and protein) | Reduced transcription of downstream targets |
| BRCA1 | Downregulation | Suppression of homologous recombination |
| RAD51 | Downregulation | Suppression of homologous recombination |
Antiviral Activity and Mechanism Elucidation
Fangchinoline has demonstrated notable antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1). nih.govnih.govresearchgate.net Its primary mechanism of action targets a late stage in the viral replication cycle: the processing of the viral envelope glycoprotein (B1211001) precursor, gp160. nih.govnih.gov
The gp160 protein must be proteolytically cleaved into two smaller glycoproteins, gp120 (surface) and gp41 (transmembrane), for the virus to become infectious. This cleavage is essential for the proper formation of the viral envelope and its ability to fuse with host cells. nih.govnih.gov Research shows that fangchinoline specifically interferes with this gp160 processing. nih.govnih.gov This impairment results in a reduced incorporation of functional envelope glycoproteins into newly forming virions. nih.govnih.gov Consequently, while the production of viral particles may not be halted, the resulting virions are non-infectious or have significantly reduced infectivity. nih.gov
This antiviral effect is dependent on the HIV-1 envelope, as fangchinoline did not inhibit the production of infectious particles when a different viral envelope, such as the vesicular stomatitis virus G glycoprotein, was used. nih.govnih.govnih.gov Studies in various cell lines, including MT-4 and PM1 cells, have confirmed its potent anti-HIV-1 activity. nih.govnih.gov
Table 2: In Vitro Anti-HIV-1 Activity of Fangchinoline
| HIV-1 Strain | Cell Line | 50% Effective Concentration (EC₅₀) | Reference |
|---|---|---|---|
| LAI | MT-4 | ~1.1 µM | nih.gov |
| NL4-3 | MT-4 / PM1 | 0.8 to 1.7 µM | nih.gov |
| BaL | MT-4 / PM1 | 0.8 to 1.7 µM | nih.gov |
The emergence of SARS-CoV-2 prompted investigations into novel antiviral agents, and fangchinoline was identified as a potential inhibitor. Its mechanism is believed to involve the disruption of the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication and transcription of the viral genome. jst.go.jpnih.gov
The SARS-CoV-2 RdRp is a multi-subunit complex composed of the catalytic subunit nsp12 and two accessory co-factors, nsp7 and nsp8. jst.go.jpnih.govnih.gov The interaction between these proteins is crucial for the polymerase's stability and processivity. nih.gov In-silico screening and subsequent biophysical assays have shown that fangchinoline can target multiple sites within this complex. jst.go.jp It exhibits a strong binding affinity for both the nsp7 and nsp8 co-factor proteins. jst.go.jp By interacting with these subunits, fangchinoline is thought to interfere with the proper assembly and function of the RdRp holoenzyme, thereby inhibiting viral RNA synthesis. jst.go.jp Cell-based assays have validated this antiviral potential, demonstrating a potent effect against SARS-CoV-2. jst.go.jp
Table 3: Anti-SARS-CoV-2 Activity of Fangchinoline
Anti-SARS-CoV-2 Mechanisms
Other Biological Activities and Mechanistic Insights
Fangchinoline and its derivatives exhibit significant effects on the cardiovascular system, primarily characterized by antihypertensive and vasodilatory properties. spandidos-publications.comnih.gov
Studies have demonstrated that fangchinoline acts as a vasodilator by inhibiting calcium influx in vascular smooth muscle cells. nih.gov It was shown to inhibit contractions induced by high potassium and norepinephrine (B1679862) in rat aorta strips, with this effect being antagonized by increased extracellular calcium concentrations. nih.gov This suggests that fangchinoline functions as a calcium channel blocker. nih.gov This mechanism contributes to its ability to lower mean arterial pressure, as observed in conscious stroke-prone spontaneously hypertensive rats (SHRSP). nih.gov
A derivative, 7-O-ethylfangchinoline, has been shown to produce a progressive and long-lasting reduction in blood pressure in several models of hypertension without significantly affecting heart rate. nih.gov Its vasorelaxant properties are not related to adrenergic or muscarinic mechanisms and are independent of the endothelium. nih.gov The primary mechanism appears to be a partial antagonism of calcium entry. nih.gov
Furthermore, fangchinoline has shown cardioprotective effects in the context of endotoxemia-induced cardiac dysfunction. nih.govnih.gov In a rat model of lipopolysaccharide (LPS)-induced endotoxemia, fangchinoline treatment attenuated cardiac dysfunction, myocardial inflammation, and apoptosis. nih.govnih.gov It achieved this by reducing the release of inflammatory cytokines (such as TNF-α, IL-1β, and IL-6) and inhibiting myocardial apoptosis by modulating the ERK1/2 and NF-κB p65 signaling pathways. nih.govnih.gov Fangchinoline also inhibits the proliferation of rat aortic vascular smooth muscle cells, a key process in the development of atherosclerosis. nih.gov
Table 4: Cardiovascular Effects of Fangchinoline and Its Derivatives
| Activity | Model System | Key Mechanistic Findings | Reference |
|---|---|---|---|
| Vasodilation / Hypotension | Rat Aorta Strips / SHRSP | Inhibition of Ca²⁺ influx in vascular smooth muscle. | nih.gov |
| Antihypertensive | Hypertensive Rat Models | Long-lasting reduction of blood pressure; partial calcium entry antagonism. | nih.govnih.gov |
| Cardioprotection | LPS-Induced Endotoxemia in Rats | Reduced inflammatory cytokines (TNF-α, IL-1β, IL-6); inhibited apoptosis via ERK1/2 and NF-κB pathways. | nih.govnih.gov |
| Anti-proliferative | Rat Aortic Smooth Muscle Cells | Inhibition of growth factor-induced proliferation and cell cycle progression. | nih.gov |
Cardiovascular System Effects
Hypotensive Activity of this compound in Animal Models
The therapeutic potential of this compound as a hypotensive agent has been investigated in preclinical animal models, specifically in stroke-prone spontaneously hypertensive rats (SHRSP). Research has demonstrated that oral administration of this compound at doses of 25 and 50 mg/kg results in a gradual and sustained reduction in blood pressure. This effect is noteworthy for its lack of significant impact on heart rate and plasma renin concentration, suggesting a mechanism of action that does not unduly stress the heart or activate the renin-angiotensin system.
A comparative study of various 7-O-alkyl fangchinoline derivatives revealed that the nature of the alkyl group is a critical determinant of hypotensive efficacy. While the parent compound, fangchinoline, and its acetylated form showed no effect on blood pressure, the 7-O-methyl, 7-O-ethyl, and 7-O-isopropyl derivatives all produced a significant hypotensive effect. However, increasing the length of the alkyl side chain to n-propyl, n-butyl, and n-pentyl groups led to a decrease in both the intensity and duration of the hypotensive activity. These findings underscore the structural importance of the 7-O-isopropyl group for the compound's blood pressure-lowering properties. The sustained action of this compound suggests its potential as a long-acting antihypertensive drug.
Hypotensive Effects of 7-O-Alkyl Fangchinoline Derivatives in SHRSP Rats
| Compound | Oral Dose (mg/kg) | Effect on Blood Pressure | Effect on Heart Rate | Effect on Plasma Renin Concentration | Reference |
|---|---|---|---|---|---|
| Fangchinoline | Not Specified | No effect | Not Specified | Not Specified | |
| Acetylated Fangchinoline | Not Specified | No effect | Not Specified | Not Specified | |
| 7-O-Methyl Fangchinoline (Tetrandrine) | 25 and 50 | Gradual and sustained reduction | No significant effect | No significant effect | |
| 7-O-Ethyl Fangchinoline | 25 and 50 | Gradual and sustained reduction | Reduced under restraint, no effect in freely moving | No effect | |
| This compound | 25 and 50 | Gradual and sustained reduction | No significant effect | No effect | |
| 7-O-n-Propyl Fangchinoline | Not Specified | Reduced degree and duration of activity | Not Specified | Not Specified | |
| 7-O-n-Butyl Fangchinoline | Not Specified | Reduced degree and duration of activity | Not Specified | Not Specified | |
| 7-O-n-Pentyl Fangchinoline | Not Specified | Reduced degree and duration of activity | Not Specified | Not Specified |
Ion Channel Modulation (e.g., Kv7/M Potassium Channels Inhibition)
The parent compound, fangchinoline, has been identified as an inhibitor of voltage-gated Kv7/M potassium channels, which are crucial regulators of membrane potential and neuronal excitability. While direct studies on the effect of this compound on these channels are not available, the pharmacological actions of fangchinoline provide a foundational understanding.
In studies utilizing HEK293 cells and mouse dorsal root ganglion (DRG) neurons, fangchinoline was shown to inhibit Kv7.2/Kv7.3 currents in a concentration-dependent manner, with a reported IC50 of 9.5 ± 1.2 μM. The inhibitory effect of fangchinoline was not selective, as it also significantly suppressed Kv7.1, Kv7.2, Kv7.3, Kv7.4, and Kv7.3/Kv7.5 channels. Furthermore, fangchinoline was observed to slow the activation of Kv7.1-Kv7.5 channels and inhibit the native M-channel currents in DRG neurons.
The hypotensive effects of certain vasodilators are linked to the activation of Kv7 channels in vascular smooth muscle. The inhibitory action of fangchinoline on these channels suggests that its antihypertensive properties may be mediated by other mechanisms, as direct inhibition of vascular Kv7 channels would be expected to induce vasoconstriction. The specific impact of the 7-O-isopropyl substitution on the interaction with Kv7/M channels has not been elucidated in the reviewed literature.
Inhibitory Effects of Fangchinoline on Kv7/M Potassium Channels
| Channel Subtype | Effect | IC50 (for Kv7.2/Kv7.3) | Cell Model | Reference |
|---|---|---|---|---|
| Kv7.1 | Significant inhibition | 9.5 ± 1.2 μM | HEK293 cells | |
| Kv7.2 | Significant inhibition | |||
| Kv7.3 | Significant inhibition | |||
| Kv7.4 | Significant inhibition | |||
| Kv7.3/Kv7.5 | Significant inhibition | |||
| Native M-channels | Inhibition | Not Applicable | Mouse Dorsal Root Ganglion (DRG) neurons |
Antimicrobial Properties (e.g., against Honeybee Pathogens)
There is currently no scientific literature available that specifically investigates the antimicrobial properties of this compound against honeybee pathogens. However, studies on the parent compound, fangchinoline, and other derivatives provide some context.
In a study evaluating the antibacterial activity of several plant-derived molecules against the causative agents of European and American foulbrood in honeybees, Paenibacillus larvae and Melissococcus plutonius, fangchinoline demonstrated little or no antibacterial activity.
Antibacterial Activity of Fangchinoline and Related Compounds Against Honeybee Pathogens
| Compound | Pathogen | Activity | Reference |
|---|---|---|---|
| Fangchinoline | Paenibacillus larvae | Little or no activity | |
| Fangchinoline | Melissococcus plutonius | Little or no activity | |
| This compound | Paenibacillus larvae | No data available | |
| This compound | Melissococcus plutonius | No data available |
Structure Activity Relationship Sar Investigations of 7 O Isopropyl Fangchinoline Analogues
Influence of 7-O-Substitutions on Pharmacological Profiles
The nature of the substituent at the 7-O-position of the fangchinoline (B191232) scaffold has a profound impact on the resulting analogue's pharmacological profile. The size, length, and chemical properties of this substituent can dramatically alter the compound's potency and its interaction with biological systems. The position has been identified as a critical modification site for improving the efficacy of fangchinoline derivatives researchgate.net.
Systematic variation of the alkyl group at the 7-O-position has yielded significant insights into the structural requirements for specific biological activities. Studies on the anti-inflammatory and hypotensive effects of these analogues reveal clear correlations between the nature of the alkyl chain and the observed potency.
In anti-inflammatory assays, a series of 7-O-substituted fangchinoline analogues were synthesized and evaluated for their ability to inhibit the release of interleukin-1β (IL-1β). The results demonstrated that the length of the ether chain at the 7-O position directly influenced the compound's inhibitory activity. While methyl, ethyl, and isobutyl ether substitutions led to a slight decrease in activity compared to the parent compound, the propyl ether derivative exhibited a significantly improved inhibitory rate of 71.8% nih.gov. This suggests an optimal alkyl chain length for this particular biological action.
| 7-O-Substituent | Inhibitory Rate on IL-1β Release (%) | Source |
|---|---|---|
| Methyl (Fangchinoline) | Slight Decrease | nih.gov |
| Ethyl | Slight Decrease | nih.gov |
| Propyl | 71.8 | nih.gov |
| Isobutyl | Slight Decrease | nih.gov |
Furthermore, investigations into the hypotensive effects of 7-O-alkyl fangchinoline derivatives in rats provided another clear example of SAR. The parent compound, fangchinoline (the 7-O-demethylated derivative of tetrandrine), showed no effect on blood pressure lew.ro. However, the introduction of an ethyl or isopropyl group at the 7-O position resulted in a gradual and sustained hypotensive effect. lew.ro Conversely, extending the alkyl side chain further to n-propyl, n-butyl, and n-pentyl groups led to a reduction in both the degree and duration of this hypotensive activity lew.ro. This indicates that a smaller, moderately branched alkyl group like isopropyl is optimal for this specific pharmacological effect.
| 7-O-Alkyl Group | Hypotensive Activity | Source |
|---|---|---|
| Methyl (from Tetrandrine (B1684364), yielding Fangchinoline) | No effect | lew.ro |
| Ethyl | Gradual and sustained effect | lew.ro |
| Isopropyl | Gradual and sustained effect | lew.ro |
| n-Propyl | Reduced degree and duration | lew.ro |
| n-Butyl | Reduced degree and duration | lew.ro |
| n-Pentyl | Reduced degree and duration | lew.ro |
Modifications at the 7-O-position can fine-tune the interaction of fangchinoline analogues with specific molecular targets, thereby altering their mechanism of action. For the potent anti-inflammatory analogues, preliminary mechanism studies revealed that their target might be the NLRP3 protein. nih.gov These compounds appear to block the formation of the ASC pyroptosome with NLRP3, rather than acting on the activation of the NLRP3 inflammasome through the NF-κB and MAPK pathways nih.govnih.gov.
In other contexts, fangchinoline itself has been found to interact with targets like Aurora A kinase, where it binds to amino acids in the protein structure, leading to anticancer effects in ovarian cancer models. mdpi.comresearchgate.net The substitution at the 7-O position can influence the binding affinity and specificity for such targets. For instance, in a study of bisbenzylisoquinoline alkaloids as inducers of the transcription factor C/EBPα, a hydroxyl group at the C-7 position was found to be preferable to a methoxyl group for achieving higher activity nih.gov. This highlights how a seemingly minor change at this position can significantly impact the interaction with a specific molecular pathway. The ability of these alkaloids to modulate P-glycoprotein function, a key protein in multidrug resistance, is also influenced by substitutions at the 7- and 12-positions researchgate.net.
Rational Design Principles for Enhanced Efficacy and Selectivity
The insights gained from SAR studies form the basis for the rational design of new fangchinoline analogues with improved therapeutic profiles. The primary goals of these design efforts are to enhance biological efficacy and selectivity while potentially improving other properties like aqueous solubility researchgate.net. The 7-O-position of fangchinoline is a critical site for these modifications researchgate.net.
A prominent example of rational design involves the synthesis of a large library of over 300 derivatives of tetrandrine and fangchinoline to identify compounds with superior anticancer activity. mdpi.com This effort led to the discovery of a thiourea (B124793) derivative, LJJ-104, which exhibited an IC₅₀ value on hepatocellular carcinoma (HCC) cells that was 15.8-fold lower than that of tetrandrine and 30.3-fold lower than the positive control drug, sorafenib (B1663141) mdpi.com. This demonstrates a successful application of rational design, where exploring a diverse chemical space around the core scaffold yielded a significantly more potent compound. The synthesis of various classes of derivatives, including ethers, acyls, and sulfonyls at the 7-O position, represents a systematic approach to probe the structural requirements for optimal activity against specific targets like the NLRP3 inflammasome nih.gov.
Stereochemical Determinants of Biological Activity
The biological activity of bisbenzylisoquinoline alkaloids is not solely dependent on their 2D structure and functional groups but is also critically determined by their three-dimensional stereochemistry. These molecules possess multiple chiral centers, typically at the C-1 and C-1' positions, and the spatial arrangement of the atoms profoundly influences how they interact with their biological targets.
Research has shown that the 3D chemical structure is a more sensitive predictor of P-glycoprotein inhibitory potency than the 2D structure researchgate.net. This underscores the importance of the molecule's specific shape for binding to its target. Further studies have reinforced this concept, showing that the stereochemistry of the bisbenzylisoquinoline scaffold is a crucial factor for bioactivity acs.org. For example, in studies on C/EBPα induction, the stereochemistry at the C-1/C-1' centers (e.g., R/S vs. S/S configuration) was shown to have a significant impact on the compound's activity nih.gov. The synthesis of comprehensive libraries of these alkaloids with varying stereochemistries has been undertaken to systematically investigate this influence, confirming that stereochemical configuration is a key determinant of the biological activity of this class of compounds acs.org.
Preclinical Methodologies for Evaluating 7 O Isopropyl Fangchinoline
In Vitro Cellular Models and Assays
The initial assessment of a compound's therapeutic potential begins with in vitro studies, which utilize cultured cells to observe its biological effects in a controlled environment.
Selection and Culture Systems for Relevant Cell Lines
The choice of cell lines is a critical first step and is dictated by the therapeutic area of interest. For instance, in oncology research, a panel of cancer cell lines representing different tumor types would be selected. These may include, but are not limited to, lung adenocarcinoma (e.g., A549), breast cancer (e.g., MCF-7, MDA-MB-231), prostate cancer (e.g., PC-3), and hepatocellular carcinoma (e.g., HepG2) cell lines. nih.govnih.govlongdom.org Non-cancerous cell lines are also crucial as controls to assess potential cytotoxicity to healthy tissues.
These selected cell lines are maintained in specific culture media (e.g., Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics to ensure their growth and prevent contamination. nih.gov The cells are cultured in a humidified incubator at 37°C with a controlled CO2 atmosphere. nih.gov
Quantitative Assessment of Cellular Responses
Once cell lines are established, they are treated with varying concentrations of 7-O-Isopropyl fangchinoline (B191232) to evaluate its impact on key cellular processes.
Cell Growth Assays: To quantify the effect on cell proliferation, colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays are commonly employed. nih.govnih.gov These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. A reduction in signal indicates an inhibitory effect of the compound on cell growth.
Apoptosis Detection: Apoptosis, or programmed cell death, is a desirable outcome for anti-cancer therapies. Several methods can be used to detect apoptosis. Morphological changes, such as chromatin condensation and nuclear fragmentation, can be visualized using nuclear stains like Hoechst 33342. researchgate.net The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay identifies DNA fragmentation, a hallmark of late-stage apoptosis. researchgate.net For a more quantitative analysis, flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining can distinguish between early apoptotic, late apoptotic, and necrotic cells. researchgate.net The activation of caspases, key enzymes in the apoptotic cascade, can be measured using specific substrates that become luminescent or fluorescent upon cleavage. promega.ca
Autophagy Monitoring: Autophagy is a cellular recycling process that can either promote cell survival or lead to cell death. To monitor autophagy, the conversion of the protein LC3-I to LC3-II is a widely used marker, often detected by Western blot. nih.gov An increase in the LC3-II/LC3-I ratio suggests the formation of autophagosomes. nih.gov The degradation of the autophagy receptor p62 is another indicator of autophagic flux. nih.gov Fluorescently tagged LC3 (e.g., GFP-LC3) can be used to visualize the formation of autophagosomes within the cell. nih.gov
Functional Assays for Migration and Invasion Potential
For cancer research, assessing the impact of a compound on a cell's ability to metastasize is crucial.
Migration and Invasion Assays: The transwell migration assay, also known as the Boyden chamber assay, is a standard method to evaluate cell motility. nih.govsigmaaldrich.com Cells are seeded in the upper chamber of a porous membrane, and their movement towards a chemoattractant in the lower chamber is quantified. To assess invasion, the membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel, which mimics the basement membrane that cancer cells must degrade to invade surrounding tissues. nih.govnih.gov
Molecular and Biochemical Techniques for Target Engagement and Pathway Analysis
To understand the mechanism of action of 7-O-Isopropyl fangchinoline, it is essential to investigate its effects on specific molecular targets and signaling pathways.
Gene and Protein Expression Profiling
RT-qPCR (Reverse Transcription-quantitative Polymerase Chain Reaction): This technique is used to measure the expression levels of specific genes of interest. nih.gov By converting messenger RNA (mRNA) into complementary DNA (cDNA) and then amplifying it, RT-qPCR can quantify changes in gene expression induced by the compound. This can provide insights into which cellular pathways are being affected.
Western Blot Analysis: Western blotting is a widely used technique to detect and quantify specific proteins. nih.gov Following treatment with this compound, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest. This allows for the analysis of changes in the levels of key proteins involved in processes like apoptosis (e.g., Bcl-2, caspases), cell cycle regulation (e.g., cyclins, CDKs), and signal transduction. nih.govnih.gov
Enzyme Activity Assays and Kinase Inhibition Studies
Many drugs exert their effects by inhibiting the activity of specific enzymes, particularly kinases, which are often dysregulated in diseases like cancer.
Enzyme Activity Assays: If this compound is hypothesized to target a specific enzyme, its inhibitory activity can be measured directly. These assays typically involve incubating the purified enzyme with its substrate in the presence and absence of the compound and measuring the rate of product formation.
Biophysical Interaction Studies (e.g., Surface Plasmon Resonance for Protein-Ligand Binding)
Biophysical interaction studies are crucial for understanding the direct engagement of a compound with its biological target. Surface Plasmon Resonance (SPR) is a powerful and widely used label-free technique for quantifying the interactions between molecules in real-time. researchgate.netspectroscopyonline.com
The principle of SPR involves immobilizing one interacting partner, the "ligand" (e.g., a target protein), onto the surface of a sensor chip, while the other partner, the "analyte" (e.g., this compound), is flowed over the surface in a solution. researchgate.net The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. This change is recorded in a sensorgram, which provides quantitative data on the kinetics of the interaction, including the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋). researchgate.net The K₋ value is a key measure of binding affinity.
Although specific SPR data for this compound is not available, studies have employed this technique to validate the molecular interactions of its parent compound. For instance, SPR-based assays have been used to confirm the direct binding of fangchinoline to protein targets involved in viral replication and immune regulation, such as Programmed Death-Ligand 1 (PD-L1). researchgate.netxjtu.edu.cn These studies establish SPR as a definitive method for confirming direct target engagement and determining the binding affinity and kinetics, which would be a critical step in the preclinical characterization of this compound.
Preclinical In Vivo Models (excluding human trials)
Following in vitro characterization, preclinical in vivo models are essential for evaluating a compound's physiological effects, efficacy, and mechanism of action in a complex biological system.
Selection and Application of Relevant Animal Models for Disease States (e.g., Tumor Xenografts, Spontaneously Hypertensive Rat Models)
The choice of an animal model is dictated by the therapeutic indication being investigated. Based on the known activities of fangchinoline, two relevant models are tumor xenografts and spontaneously hypertensive rats.
Tumor Xenograft Models: This is the most common in vivo model for assessing the anticancer activity of fangchinoline and its derivatives. nih.gov The model involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice (e.g., nude or NOD/SCID mice). These mice lack a functional immune system, allowing the human tumor to grow. Studies have successfully used xenograft models of multiple myeloma, osteosarcoma, and non-small cell lung cancer to demonstrate the in vivo efficacy of fangchinoline and its derivatives. nih.govnih.govnih.gov For instance, a derivative of fangchinoline, identified as compound 2h, markedly inhibited the growth of tumor tissues in nude mice. nih.govresearchgate.net These models are indispensable for evaluating a compound's ability to inhibit tumor growth in a living organism.
Spontaneously Hypertensive Rat (SHR) Models: The SHR model is a well-established genetic model of primary hypertension and is widely used for cardiovascular research. researchgate.net Given that the parent compound, fangchinoline, has demonstrated antihypertensive activities, the SHR model would be highly relevant for evaluating the potential blood pressure-lowering effects of this compound. nih.gov However, based on the reviewed literature, the application of the SHR model to specifically study fangchinoline or its derivatives has not been reported.
Assessment of Pharmacodynamic Endpoints in Preclinical Models
Pharmacodynamic (PD) endpoints are measurements of a drug's effect on its molecular target and related biological pathways within the organism. In preclinical models, these are often assessed by collecting tissues, such as tumors or organs, after a period of treatment.
For fangchinoline and its derivatives, PD studies have focused on elucidating the molecular mechanisms behind their antitumor effects observed in xenograft models. Analysis of the xenograft tumor tissue has revealed that these compounds modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. nih.gov For example, fangchinoline has been shown to suppress the activation of the STAT3 signaling pathway in multiple myeloma xenograft models. nih.govnih.gov It also inhibits the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival. nih.gov The assessment of these endpoints involves techniques like Western blotting, immunohistochemistry, and RT-qPCR to measure changes in protein levels, phosphorylation status, and gene expression.
The table below summarizes key pharmacodynamic endpoints that have been assessed for fangchinoline and its derivatives in preclinical cancer models.
| Molecular Target / Pathway | Specific Biomarker Assessed | Observed Effect | Preclinical Model | Reference |
|---|---|---|---|---|
| STAT3 Signaling | Phospho-STAT3, Phospho-JAK1/2, Phospho-Src | Decreased phosphorylation | Multiple Myeloma Xenograft | nih.gov |
| PI3K/Akt/mTOR Signaling | Phospho-PI3K, Phospho-Akt, Phospho-mTOR | Decreased phosphorylation | Non-Small Cell Lung Cancer Xenograft | nih.gov |
| Apoptosis Regulation (Intrinsic) | Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bcl-xL | Increased cleavage of Caspase-3/PARP; Decreased expression of Bcl-2/Bcl-xL | Multiple Myeloma & A549 Lung Cancer Xenografts | nih.govnih.gov |
| Cell Cycle Regulation | Cyclin D1, CDK4, CDK6, Phospho-Rb | Decreased expression/phosphorylation | SPC-A-1 Lung Cancer Cells (in vitro) | nih.gov |
| Metastasis / Invasion | MMP-2, MMP-9 | Decreased expression | A549 Lung Cancer Xenograft | nih.gov |
| Oxidative Stress | Reactive Oxygen Species (ROS), GSSG/GSH ratio | Increased ROS production; Altered ratio | Multiple Myeloma Xenograft | nih.gov |
These PD studies are vital as they provide a mechanistic link between target engagement and the ultimate therapeutic effect (e.g., tumor regression), offering crucial insights for further clinical development.
Future Perspectives in Research and Development of 7 O Isopropyl Fangchinoline
Lead Optimization and Further Derivatization Strategies
The journey of a natural product from a promising "hit" to a viable clinical candidate is contingent on a rigorous process of lead optimization. For 7-O-Isopropyl fangchinoline (B191232), this would involve a multifaceted approach to enhance its potential therapeutic properties. Key strategies would include:
Structure-Activity Relationship (SAR) Studies: A primary step would be to synthesize a series of analogues of 7-O-Isopropyl fangchinoline. By systematically modifying different parts of the molecule—such as the isopropyl group, the core bisbenzylisoquinoline scaffold, and other functional groups—researchers can elucidate the specific structural features crucial for its biological activity. This process helps in identifying the pharmacophore, the essential part of the molecule for its therapeutic action.
Improving Pharmacokinetic Properties: A significant hurdle for many natural products is their poor absorption, distribution, metabolism, and excretion (ADME) profiles. Derivatization strategies would focus on modifying the lipophilicity, solubility, and metabolic stability of this compound. This could involve the introduction of polar or ionizable groups to improve solubility or the modification of metabolically labile sites to prolong its half-life in the body.
Structure-Based Drug Design: Should a specific molecular target for this compound be identified, computational modeling and techniques like X-ray crystallography could be employed. These methods provide a three-dimensional view of how the compound interacts with its target, enabling the rational design of more potent and selective derivatives.
A hypothetical lead optimization workflow for this compound is presented below:
| Strategy | Objective | Example Modification | Desired Outcome |
| SAR-guided Derivatization | Enhance potency and selectivity | Substitution of the isopropyl group with other alkyl or aryl groups | Identification of derivatives with improved target binding affinity. |
| Pharmacokinetic Enhancement | Improve bioavailability and metabolic stability | Introduction of hydrophilic moieties (e.g., hydroxyl, amino groups) | Increased solubility and reduced first-pass metabolism. |
| Scaffold Hopping | Discover novel chemical scaffolds with similar activity | Replacement of the bisbenzylisoquinoline core with a different heterocyclic system | Identification of new compound classes with potentially better drug-like properties. |
Exploration of Novel Therapeutic Applications and Synergistic Effects
The parent compound, fangchinoline, has demonstrated a range of biological activities, primarily anti-cancer effects. Future research on this compound should initially explore its potential in oncology, leveraging the known mechanisms of fangchinoline which include:
Induction of Apoptosis: Investigating whether this compound can trigger programmed cell death in cancer cells.
Cell Cycle Arrest: Determining if the compound can halt the proliferation of cancer cells at specific checkpoints in the cell cycle.
Inhibition of Metastasis: Assessing its ability to prevent the spread of cancer cells.
Beyond cancer, the therapeutic potential of this compound could be expanded to other areas where fangchinoline has shown promise, such as anti-inflammatory and neuroprotective effects.
A crucial aspect of modern drug development is the exploration of synergistic effects . Combining this compound with existing therapeutic agents could offer several advantages, including:
Overcoming Drug Resistance: In cancer chemotherapy, resistance to treatment is a major challenge. Fangchinoline has been shown to reverse multidrug resistance. It would be valuable to investigate if this compound shares this property and can re-sensitize resistant cancer cells to standard chemotherapeutic drugs.
Dose Reduction and Reduced Toxicity: By combining drugs, it may be possible to achieve the desired therapeutic effect at lower doses of each compound, thereby reducing dose-related side effects.
Targeting Multiple Pathways: Complex diseases like cancer often involve multiple signaling pathways. A combination therapy approach could simultaneously target different pathways, leading to a more effective treatment outcome.
Integration with Systems Biology and Computational Approaches for Mechanistic Insights
Understanding the precise mechanism of action of a new compound is fundamental to its development. Modern research methodologies, particularly systems biology and computational approaches, offer powerful tools to achieve this.
"Omics" Technologies: High-throughput techniques such as genomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by this compound. By analyzing changes in gene expression, protein levels, and metabolic profiles, researchers can identify the key signaling pathways and molecular targets affected by the compound.
Network Pharmacology: This approach aims to understand drug action from a network perspective. By constructing and analyzing biological networks (e.g., protein-protein interaction networks, gene regulatory networks), researchers can predict potential drug targets and understand the polypharmacological effects of a compound—its ability to interact with multiple targets.
Molecular Docking and Simulation: Computational techniques like molecular docking can predict the binding affinity and orientation of this compound to various protein targets. Molecular dynamics simulations can then be used to study the stability of these interactions over time, providing deeper insights into the binding mechanism at an atomic level.
These computational and systems-level analyses can significantly accelerate the process of hypothesis generation and experimental validation, guiding further lead optimization and the design of more targeted studies.
Challenges and Opportunities in Translational Research for Natural Product Derivatives
The path from a promising natural product derivative to a clinically approved drug is fraught with challenges. For this compound, these would likely include:
Chemical Complexity and Synthesis: The synthesis of complex natural product derivatives can be challenging and costly, potentially hindering large-scale production.
Incomplete Mechanistic Understanding: The precise molecular targets and mechanisms of action of many natural products are not fully understood, which can complicate clinical trial design.
Regulatory Hurdles: The regulatory approval process for new drugs is stringent and requires extensive preclinical and clinical data to demonstrate safety and efficacy.
Despite these challenges, natural products and their derivatives continue to be a rich source of new medicines. The opportunities for this compound lie in:
Novelty of Chemical Structure: Natural products often possess unique and complex chemical structures that are not readily accessible through synthetic chemistry, offering the potential for novel mechanisms of action.
Biological Relevance: Having been shaped by evolution, natural products are inherently bioactive and often have a high degree of specificity for biological targets.
Advancements in Technology: Modern technologies, including high-throughput screening, "omics" platforms, and computational methods, are overcoming many of the traditional bottlenecks in natural product drug discovery.
Q & A
Q. What are the minimum reporting standards for preclinical studies on this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines:
- Disclose sample size justification, randomization methods, and blinding protocols.
- Provide raw data in supplementary materials (e.g., HPLC chromatograms, dose-response curves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
